molecular formula C10H17NO3 B597500 Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate CAS No. 152537-04-7

Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate

Cat. No. B597500
CAS RN: 152537-04-7
M. Wt: 199.25
InChI Key: JWHFSDTYDAIZID-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate is a chemical compound with the linear formula C10H17NO3 . It has a molecular weight of 199.25 .


Molecular Structure Analysis

The InChI code for Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate is 1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-8(7-11)4-5-12/h5,8H,4,6-7H2,1-3H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.


Chemical Reactions Analysis

While specific chemical reactions involving Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate are not available, similar compounds have been reported to undergo [3+2] cycloadditions with dipolariphiles to generate a series of small-ring spirocycles .


Physical And Chemical Properties Analysis

Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate is a solid at room temperature . It has a boiling point of 281°C at 760 mmHg .

Scientific Research Applications

Building Block in Organic Synthesis

“Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate” can serve as a useful building block or intermediate in the synthesis of several novel organic compounds .

2. Precursor to Thia and Oxa-azaspiro [3.4]octanes This compound can be used as a precursor to the synthesis of thia and oxa-azaspiro [3.4]octanes .

[3+2] Cycloadditions with Dipolariphiles

As reported in the Carreira lab, the product can readily undergo [3+2] cycloadditions with dipolariphiles to generate a series of small-ring spirocycles .

Synthesis of Amides

This compound can be used in the synthesis of amides, which are a type of organic compound with a wide range of applications .

Synthesis of Sulphonamides

Sulphonamides are a class of organic sulfur compounds. “Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate” can be used in their synthesis .

Synthesis of Mannich Bases

Mannich bases are used in a wide range of chemical and pharmaceutical applications. This compound can be used in their synthesis .

Synthesis of Schiff’s Bases

Schiff’s bases are a class of organic compounds that contain a functional group with the structure R2C=NR’. This compound can be used in their synthesis .

8. Synthesis of Thiazolidinones, Azetidinones, and Imidazolinones These are all types of heterocyclic compounds, which have applications in various fields of chemistry. “Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate” can be used in their synthesis .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed (H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Future Directions

Given its potential use in the synthesis of small-ring spirocycles , Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate could be of interest in the development of new synthetic methodologies or the synthesis of novel compounds.

properties

IUPAC Name

tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-8(7-11)4-5-12/h5,8H,4,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHFSDTYDAIZID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50697020
Record name tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate

CAS RN

152537-04-7
Record name 1,1-Dimethylethyl 3-(2-oxoethyl)-1-azetidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152537-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate
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Synthesis routes and methods

Procedure details

To a solution of oxalyl chloride (488 μl, 5.58 mmol) in 40 ml dichloromethane at −78° C. was added dimethyl sulfoxide (792 μl, 11.16 mmol) dropwise by syringe. The mixture was stirred for 15 minutes at −78° C. when a solution of tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (936 mg, 4.65 mmol) in 10 ml dichloromethane was added dropwise by syringe. After 1 hour at −78° C., triethylamine (3241 μl, 23.25 mmol) was added and the suspension was warmed to room temperature and stirred for an additional hour. The mixture was quenched with water (25 ml) and saturated aqueous potassium carbonate (10 ml), stirred vigorously and separated. The aqueous layer was extracted with dichloromethane (2×20 ml) and the combined organic layers were dried with magnesium sulfate, filtered and concentrated. The crude material was flash chromatographed to give the title compound.
Quantity
488 μL
Type
reactant
Reaction Step One
Quantity
792 μL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
936 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
3241 μL
Type
reactant
Reaction Step Three

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